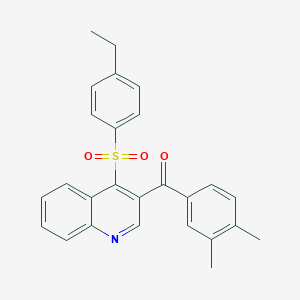
(3,4-Dimethylphenyl)(4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethylphenyl)(4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DEQM, and it has been found to possess various biochemical and physiological effects. DEQM is synthesized using a particular method, and it has been used in numerous laboratory experiments.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties :
- Mizuno et al. (2006) describe the synthesis of complex organic compounds using methanesulfonyl as a protective group for Friedel–Crafts reactions, which might be relevant for synthesizing derivatives of the queried compound (Mizuno et al., 2006).
- Shi et al. (2017) discuss the synthesis of poly(arylene ether sulfone) anion exchange membranes using difluoro aromatic ketone monomers. These findings could be applied to develop materials with similar structural motifs as the queried compound (Shi et al., 2017).
Pharmaceutical and Biological Applications :
- Bagley et al. (2005) present a study on the synthesis of dimethyl sulfomycinamate, a product of the sulfomycin family of antibiotics, which indicates the potential pharmaceutical applications of similar compounds (Bagley et al., 2005).
- Saleh et al. (2004) explore the antimicrobial activities of new 3H-quinazolin-4-one derivatives, suggesting possible biological activities for compounds structurally related to the queried compound (Saleh et al., 2004).
Material Science and Photophysical Properties :
- Wang et al. (2000) investigate the photoelectric conversion properties of nanocrystalline TiO2 electrodes sensitized with hemicyanine derivatives. This could provide insights into the photophysical applications of similar quinolin-based compounds (Wang et al., 2000).
- Al-Ansari (2016) studies the effects of structure and environment on the spectroscopic properties of certain methanones, which may have parallels with the optical properties of the queried compound (Al-Ansari, 2016).
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-ethylphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3S/c1-4-19-10-13-21(14-11-19)31(29,30)26-22-7-5-6-8-24(22)27-16-23(26)25(28)20-12-9-17(2)18(3)15-20/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLRZHYSGBUYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


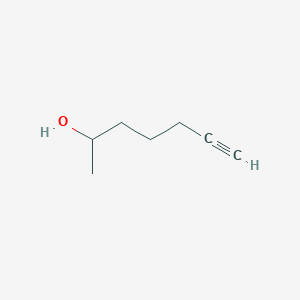
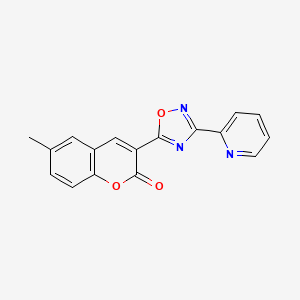
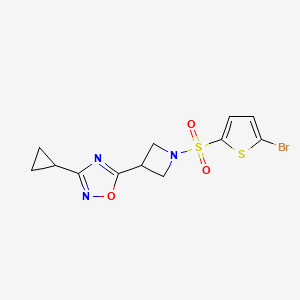
![(5-Chlorobenzo[d]isothiazol-3-yl)methanamine hydrochloride](/img/structure/B2554899.png)

![(Z)-2-amino-3-[[4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxyphenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2554902.png)
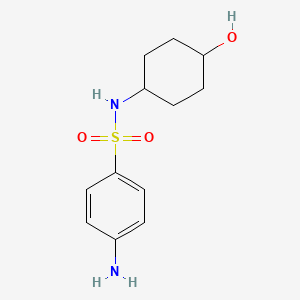

![8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2554911.png)
![6-[(2E)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;iodide](/img/structure/B2554912.png)

![4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2554915.png)
![N-(3,4-dichlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2554916.png)